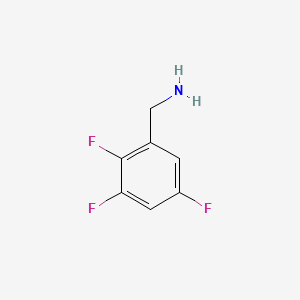

(2,3,5-Trifluorophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSZVHOYRNCVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391471 | |

| Record name | (2,3,5-trifluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244022-72-8 | |

| Record name | (2,3,5-trifluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,3,5-Trifluorophenyl)methanamine physical properties

An In-Depth Technical Guide to the Physicochemical Properties of (2,3,5-Trifluorophenyl)methanamine

Authored by a Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in modern drug discovery and development. The strategic placement of three fluorine atoms on the phenyl ring imparts a unique combination of electronic and lipophilic properties, making it a valuable scaffold for creating novel therapeutic agents. The trifluorophenyl motif is known to enhance metabolic stability and improve binding affinity to biological targets, which are critical considerations in drug design.[1][2][3]

This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its structural characteristics, physicochemical parameters, spectroscopic signature, and its role as a precursor in synthetic chemistry, grounded in authoritative data.

Molecular Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Identity

-

IUPAC Name : this compound[4]

-

Synonyms : 2,3,5-Trifluorobenzylamine, 1-(2,3,5-trifluorophenyl)methanamine[5][6]

Physicochemical Data Summary

The introduction of fluorine atoms significantly modulates the physical properties of the parent compound, benzylamine. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 161.12 g/mol | [4][7] |

| Boiling Point | 168.7°C at 760 mmHg | [7] |

| Density | 1.32 g/cm³ | [7] |

| Flash Point | 65.2°C | [7] |

| Refractive Index | 1.48 | [7] |

| LogP | 2.26 | [7] |

| PSA (Polar Surface Area) | 26.02 Ų | [7] |

Expert Insight: The LogP value of 2.26 indicates moderate lipophilicity.[7] The trifluorination of the phenyl ring increases its ability to cross lipid membranes compared to unsubstituted benzylamine, a crucial factor for CNS-targeting drugs or compounds requiring good cell permeability.[1][2] This enhanced lipophilicity is a direct and intended consequence of the fluorination strategy in drug design.[3]

Structural Verification and Spectroscopic Analysis

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule. While raw spectra are proprietary, the expected signatures can be expertly predicted.

Expected NMR Signatures

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂-) would appear as a singlet or a closely coupled multiplet. The two amine protons (-NH₂) would likely present as a broad singlet. The aromatic protons on the trifluorinated ring will appear in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR : The carbon spectrum will show seven distinct signals. The benzylic carbon (-CH₂) will be in the aliphatic region, while the six aromatic carbons will be in the downfield region. The carbons bonded to fluorine will exhibit characteristic C-F coupling, which is a key diagnostic feature.

-

¹⁹F NMR : This is the most direct method for confirming the fluorine substitution pattern. Three distinct signals are expected, corresponding to the fluorine atoms at the C2, C3, and C5 positions, each with unique chemical shifts and coupling patterns.

Mass Spectrometry

-

Expected Molecular Ion (M⁺) : In mass spectrometry, the compound is expected to show a molecular ion peak at an m/z corresponding to its exact mass of 161.045 g/mol .[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₆F₃N).

The workflow for such a characterization is a self-validating system, where data from orthogonal techniques (NMR, MS) must converge to confirm the structure.

Caption: Workflow for structural confirmation of a synthesized compound.

Synthesis, Reactivity, and Application

General Synthesis Approach

This compound is typically synthesized from an appropriately substituted 2,3,5-trifluorophenyl precursor. A common and effective laboratory-scale method involves the reduction of 2,3,5-trifluorobenzonitrile.

Protocol: Reduction of 2,3,5-Trifluorobenzonitrile

-

Inert Atmosphere : The reaction vessel is purged with an inert gas (e.g., Nitrogen or Argon).

-

Solvent : Anhydrous solvent, such as tetrahydrofuran (THF), is added to the vessel.

-

Reducing Agent : A suitable reducing agent (e.g., Lithium Aluminum Hydride, LAH) is carefully added to the solvent and stirred.

-

Substrate Addition : A solution of 2,3,5-trifluorobenzonitrile in the same anhydrous solvent is added dropwise to the reducing agent suspension, typically at a controlled temperature (e.g., 0°C).

-

Reaction : The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching : The reaction is carefully quenched by the sequential, slow addition of water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.

-

Extraction : The resulting slurry is filtered, and the organic product is extracted from the aqueous layer using a suitable solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Caption: Generalized workflow for the synthesis of the target amine.

Reactivity and Role as a Synthon

The primary amine group (-NH₂) is a versatile functional handle, allowing the molecule to serve as a nucleophile in a wide array of reactions, including:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

The trifluorinated phenyl ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present on the ring. This dual reactivity makes it a powerful synthon for building molecular complexity.

Applications in Drug Discovery

The unique properties of this molecule make it a valuable building block for developing drugs with improved pharmacological profiles.[1] The trifluoromethyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][8] This often leads to a longer drug half-life and improved bioavailability.

Furthermore, the specific electronic nature of the fluorinated ring can fine-tune the pKa of the amine and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with protein targets, potentially increasing potency and selectivity.[2] Compounds containing this moiety are often explored for neurological targets, where properties like CNS penetration are key.[1]

Caption: Role of a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

Trustworthiness through Safety: A core tenet of scientific integrity is the safe and responsible handling of all chemical reagents.

Hazard Identification

According to aggregated GHS data, this compound is classified as a hazardous substance.[4]

-

GHS Classification : Skin Corrosion/Irritation, Category 1C.

-

Hazard Statement : H314 - Causes severe skin burns and eye damage.[4]

Recommended Handling and First Aid

Given its corrosive nature, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid (Eyes) : Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

First Aid (Skin) : Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6]

Caption: Standard safety workflow for handling corrosive chemicals.

References

- This compound hydrochloride - 643088-06-6. Vulcanchem.

- This compound CAS NO.244022-72-8. LookChem.

- This compound hydrochloride - CAS:643088-06-6. Sunway Pharm Ltd.

- This compound | C7H6F3N | CID 3325139. PubChem.

- (2,4,6-Trifluorophenyl)methanamine | 214759-21-4. Sigma-Aldrich.

- 2,4,5-Trifluorobenzylamine | C7H6F3N. BuyersGuideChem.

- 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046. PubChem.

- 214759-21-4 | (2,4,6-Trifluorophenyl)methanamine. ChemScene.

- 1-(2,4,6-trifluorophenyl)methanamine hydrochloride | 1846582-40-8. Sigma-Aldrich.

- Safety D

- (3,4,5-Trifluorophenyl)methanamine | CAS 235088-69-4. Chemical-Suppliers.

- Safety D

- Safety D

- 214759-21-4|(2,4,6-Trifluorophenyl)methanamine. AiFChem.

- This compound. CymitQuimica.

- 2,3,5-Trifluorobenzyl amine | 244022-72-8. ChemicalBook.

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. This compound hydrochloride (643088-06-6) for sale [vulcanchem.com]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H6F3N | CID 3325139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2,3,5-Trifluorobenzyl amine | 244022-72-8 [chemicalbook.com]

- 7. This compound, CasNo.244022-72-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 8. mdpi.com [mdpi.com]

(2,3,5-Trifluorophenyl)methanamine: A Core Component in Modern Medicinal Chemistry

This technical guide provides an in-depth analysis of (2,3,5-Trifluorophenyl)methanamine, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway and methods for its characterization, and discuss its strategic application in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated compounds like this one essential tools in the medicinal chemist's arsenal.[1][2][3]

Physicochemical Properties and Molecular Characteristics

This compound, also known as 2,3,5-Trifluorobenzylamine, is a primary amine featuring a trifluorinated phenyl ring.[4][5] This substitution pattern imparts unique electronic properties that are highly sought after in drug design. The strong electron-withdrawing nature of the three fluorine atoms can significantly influence the pKa of the amine group and the overall electronic distribution of the molecule, which in turn affects its interaction with biological targets.[1]

| Property | Value | Source |

| Molecular Formula | C7H6F3N | [4][5] |

| Molecular Weight | 161.12 g/mol | [4][5][6] |

| CAS Number | 244022-72-8 | [4][5] |

| IUPAC Name | This compound | [4] |

| Boiling Point | 73°C at 3 mmHg | [5] |

| Form | Clear, colorless liquid | [5] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [5] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound typically involves the reduction of a corresponding nitrile or the amination of a benzyl halide. The following protocol describes a representative synthetic route, emphasizing the rationale behind key steps to ensure reproducibility and purity.

Synthetic Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. This compound | C7H6F3N | CID 3325139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5-Trifluorobenzyl amine | 244022-72-8 [chemicalbook.com]

- 6. 214759-21-4|(2,4,6-Trifluorophenyl)methanamine|BLD Pharm [bldpharm.com]

Introduction: The Significance of (2,3,5-Trifluorophenyl)methanamine

An In-depth Technical Guide to the Synthesis of (2,3,5-Trifluorophenyl)methanamine

This compound, also known as 2,3,5-trifluorobenzylamine, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1] Its structural motif, featuring a trifluorinated benzene ring attached to a methylamine group, imparts unique physicochemical properties such as altered basicity, lipophilicity, and metabolic stability to parent molecules. These characteristics make it a valuable building block, or synthon, for the development of novel pharmaceutical agents and advanced functional materials. The strategic placement of fluorine atoms can profoundly influence molecular interactions, particularly hydrogen bonding and electrostatic interactions, which are critical for drug-receptor binding and tuning the electronic properties of materials. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this important intermediate, focusing on the underlying chemical principles, experimental protocols, and practical considerations for laboratory and industrial-scale production.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached via several distinct chemical transformations. The choice of pathway is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations. Three principal routes have been identified as the most viable and are discussed herein:

-

Reductive Amination of 2,3,5-Trifluorobenzaldehyde: A direct and highly efficient one-pot method that constructs the amine from the corresponding aldehyde.

-

Catalytic Hydrogenation of 2,3,5-Trifluorobenzonitrile: A clean and atom-economical approach that reduces a nitrile functional group.

-

Gabriel Synthesis via 2,3,5-Trifluorobenzyl Halide: A classic method that offers excellent control to exclusively yield the primary amine, avoiding common over-alkylation side products.

The following diagram illustrates the logical flow of these primary synthetic approaches.

Caption: Overview of primary synthetic routes to the target compound.

Primary Pathway: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

Reductive amination is arguably the most versatile and widely employed method for synthesizing amines.[2] The strategy relies on the initial reaction between an aldehyde or ketone and an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is favored for its efficiency and operational simplicity.

Mechanistic Rationale and Causality

The success of this pathway hinges on the careful selection of reagents and conditions that favor the formation and subsequent reduction of the imine without significant side reactions.

-

Starting Material: 2,3,5-Trifluorobenzaldehyde is the ideal precursor.[3][4][5] Its aldehyde functionality is highly electrophilic and readily undergoes nucleophilic attack by ammonia. The trifluoro-substitution pattern is stable under the reaction conditions.

-

Amine Source: Anhydrous ammonia or a salt such as ammonium acetate can be used. The choice often depends on the specific reducing agent and solvent system. Ammonium acetate can be advantageous as it also acts as a mild acid catalyst to promote the dehydration step required for imine formation.

-

Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[2] This selectivity prevents the wasteful reduction of the aldehyde to 2,3,5-trifluorobenzyl alcohol. Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) offers a cleaner workup as the only byproduct is water.[6][7]

The mechanism proceeds through two key stages as illustrated below.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,3,5-trifluorobenzaldehyde (1.0 eq) and methanol (MeOH) as the solvent.

-

Imine Formation: Add ammonium acetate (approx. 3-5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise to control any effervescence.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is deemed complete by TLC/GC analysis.

-

Workup and Purification:

-

Quench the reaction by the slow addition of dilute hydrochloric acid (HCl) until the pH is acidic (this also destroys any remaining NaBH₃CN).

-

Wash the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove any unreacted aldehyde or non-basic impurities.

-

Basify the aqueous layer with aqueous sodium hydroxide (NaOH) to a pH > 10 to deprotonate the amine product.

-

Extract the product into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography if necessary.

-

Alternative Synthetic Pathways

While reductive amination is often the preferred route, other methods offer distinct advantages in specific contexts.

Route 2: Catalytic Hydrogenation of 2,3,5-Trifluorobenzonitrile

This method involves the direct reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). It is an atom-economical process, with molecular hydrogen as the reducing agent.[8][9]

-

Principle: The nitrile is hydrogenated under pressure using a heterogeneous catalyst.

-

Key Reagents: The starting material is 2,3,5-trifluorobenzonitrile. Common catalysts include Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).[10][11][12] The reaction is typically run in a solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[11]

-

Advantages: High atom economy, clean reaction with simple workup (catalyst is filtered off).

-

Considerations: Requires specialized high-pressure hydrogenation equipment. The catalyst and conditions must be chosen carefully to avoid reduction of the aromatic ring.

Route 3: Gabriel Synthesis from 2,3,5-Trifluorobenzyl Bromide

The Gabriel synthesis is a robust, multi-step method for preparing primary amines that elegantly avoids the over-alkylation issues common in direct Sₙ2 reactions with ammonia.[13][14]

-

Principle: The synthesis begins with the Sₙ2 reaction between a primary alkyl halide (2,3,5-trifluorobenzyl bromide) and potassium phthalimide.[15][16] The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure), to release the desired primary amine.[13][16]

-

Key Reagents: 2,3,5-trifluorobenzyl bromide (prepared from the corresponding alcohol or toluene derivative), potassium phthalimide, and hydrazine hydrate.[17][18][19]

-

Advantages: Exclusively produces the primary amine, preventing the formation of secondary or tertiary amine impurities.

-

Considerations: It is a two-step process, which may result in a lower overall yield compared to a one-pot reaction. The generation of the starting benzyl halide adds an extra step to the overall sequence.

Data Summary: Comparison of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | 2,3,5-Trifluorobenzaldehyde | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | High efficiency, often a one-pot procedure, versatile.[2] | Potential for alcohol byproduct if reduction is not selective. |

| Nitrile Hydrogenation | 2,3,5-Trifluorobenzonitrile | H₂, Catalyst (e.g., Ra-Ni, Pd/C), often NH₃ | High atom economy, clean workup.[9] | Requires high-pressure equipment, potential for secondary amine formation.[12] |

| Gabriel Synthesis | 2,3,5-Trifluorobenzyl Halide | Potassium Phthalimide, Hydrazine | Exclusively forms the primary amine, avoids over-alkylation.[13][14] | Multi-step process, requires preparation of the benzyl halide precursor. |

Conclusion

The synthesis of this compound is readily achievable through several reliable synthetic routes. The reductive amination of 2,3,5-trifluorobenzaldehyde stands out as a highly efficient and direct method, offering an excellent balance of operational simplicity and high yield. For applications demanding exceptional purity free from secondary amine contaminants, the Gabriel synthesis provides an unparalleled level of control. Finally, the catalytic hydrogenation of 2,3,5-trifluorobenzonitrile represents a green and atom-economical alternative, particularly well-suited for industrial-scale production where specialized equipment is available. The selection of the optimal pathway will ultimately be guided by the specific requirements of the research or manufacturing campaign, including scale, purity, cost, and available resources.

References

- CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI.

- 2,4,5-Trifluorobenzyl bromide synthesis - ChemicalBook.

-

The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

- US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents.

-

This compound | C7H6F3N | CID 3325139 - PubChem. Available at: [Link]

-

2,3,5-Trifluorobenzaldehyde | C7H3F3O | CID 2776950 - PubChem. Available at: [Link]

- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents.

-

23.5 Gabriel Synthesis - YouTube. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane | Request PDF - ResearchGate. Available at: [Link]

-

Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem. Available at: [Link]

- CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents.

- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents.

-

Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. Available at: [Link]

-

Gabriel Synthesis: Mechanism & Examples - NROChemistry. Available at: [Link]

-

Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Queen's University Belfast. Available at: [Link]

-

Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl)... - ResearchGate. Available at: [Link]

-

Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. Available at: [Link]

-

Reaction pathways associated with the hydrogenation of benzonitrile... - ResearchGate. Available at: [Link]

-

Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... - ResearchGate. Available at: [Link]

- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents.

Sources

- 1. This compound | C7H6F3N | CID 3325139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scbt.com [scbt.com]

- 4. 2,3,5-Trifluorobenzaldehyde | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 10. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 11. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. 2,4,5-Trifluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 18. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 19. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trifluorobenzylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,3,5-Trifluorobenzylamine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the prevalent synthetic strategies. The guide emphasizes the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system. Key methodologies, including the reduction of 2,3,5-trifluorobenzonitrile and the reductive amination of 2,3,5-trifluorobenzaldehyde, are discussed in detail. Furthermore, this guide provides step-by-step experimental protocols, data presentation in tabular format, and visual diagrams of reaction pathways to facilitate a deeper understanding of the synthetic processes.

Introduction: The Significance of 2,3,5-Trifluorobenzylamine

Fluorinated organic compounds play a pivotal role in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. 2,3,5-Trifluorobenzylamine is a valuable fluorinated building block, serving as a crucial precursor in the synthesis of complex, biologically active molecules. Its structural motif is found in a range of compounds being investigated for various therapeutic applications. The efficient and scalable synthesis of this amine is therefore of paramount importance.

This guide will explore the primary synthetic pathways to 2,3,5-Trifluorobenzylamine, focusing on two robust and widely employed strategies:

-

Reduction of 2,3,5-Trifluorobenzonitrile: A common route that leverages the catalytic hydrogenation of the corresponding nitrile.

-

Reductive Amination of 2,3,5-Trifluorobenzaldehyde: A versatile method that forms the amine through an imine intermediate.

The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. This document will provide the necessary technical details to enable an informed decision.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 2,3,5-Trifluorobenzylamine can be approached from several precursors. The selection of a particular route is dictated by factors such as commercial availability of starting materials, reaction efficiency, and ease of purification.

Pathway 1: Reduction of 2,3,5-Trifluorobenzonitrile

This is a direct and often high-yielding approach. The core of this strategy is the reduction of the nitrile functional group to a primary amine.

Rationale: 2,3,5-Trifluorobenzonitrile is a commercially available and stable intermediate.[1] The reduction of a nitrile to a primary amine is a well-established transformation in organic synthesis, with numerous reliable methods available.

Mechanism: The most common method for this transformation is catalytic hydrogenation. This process involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. The reaction proceeds through the stepwise addition of hydrogen across the carbon-nitrogen triple bond.

Caption: Reduction of 2,3,5-Trifluorobenzonitrile.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is often preferred for its efficiency and ease of handling. Raney Nickel is a more cost-effective alternative, though it can sometimes lead to over-reduction or side reactions.

-

Solvent: Protic solvents like ethanol or methanol are commonly used as they can protonate the intermediate imines, facilitating further reduction.

-

Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen to increase the concentration of dissolved hydrogen and accelerate the reaction rate. Moderate temperatures are usually sufficient.[2]

Pathway 2: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines.[3] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine source to form an imine, which is then reduced in situ to the corresponding amine.

Rationale: 2,3,5-Trifluorobenzaldehyde is also a readily available starting material.[4][5] This pathway offers flexibility as various ammonia sources can be employed.

Mechanism: The reaction begins with the nucleophilic attack of ammonia (or an ammonia equivalent) on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, selectively reduces the imine to the final amine product.

Caption: Reductive Amination of 2,3,5-Trifluorobenzaldehyde.

Causality of Experimental Choices:

-

Ammonia Source: Aqueous ammonia or ammonium acetate can be used. Ammonium acetate has the advantage of buffering the reaction mixture to a mildly acidic pH, which catalyzes imine formation.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation.[6] It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity is a concern.[3]

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used to avoid unwanted reactions of the reducing agent.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and available equipment.

Protocol 1: Synthesis via Reduction of 2,3,5-Trifluorobenzonitrile

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3,5-Trifluorobenzonitrile | 157.09 | 10.0 g | 0.0636 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ethanol (EtOH) | 46.07 | 150 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, combine 2,3,5-Trifluorobenzonitrile (10.0 g, 0.0636 mol) and 10% Pd/C (1.0 g).

-

Solvent Addition: Add ethanol (150 mL) to the vessel.

-

Acidification: Carefully add a few drops of concentrated hydrochloric acid to create an acidic environment, which can enhance the reaction rate.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 2.0 MPa.

-

Reaction: Heat the mixture to 70°C and stir vigorously for 15 hours.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add water and basify with a 10% NaOH solution until the pH is approximately 10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,5-Trifluorobenzylamine.

Protocol 2: Synthesis via Reductive Amination of 2,3,5-Trifluorobenzaldehyde

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3,5-Trifluorobenzaldehyde | 160.09 | 10.0 g | 0.0625 |

| Ammonium Acetate (NH₄OAc) | 77.08 | 14.5 g | 0.188 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.9 g | 0.075 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a solution of 2,3,5-Trifluorobenzaldehyde (10.0 g, 0.0625 mol) in dichloromethane (200 mL), add ammonium acetate (14.5 g, 0.188 mol).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (15.9 g, 0.075 mol) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2,3,5-Trifluorobenzylamine can be purified by flash column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized 2,3,5-Trifluorobenzylamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the structure and the substitution pattern of the fluorine atoms. ¹³C NMR can provide further structural confirmation.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine group.

Safety Considerations

-

Fluorinated Compounds: Fluorinated aromatic compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Reagents: Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. Sodium cyanoborohydride is highly toxic and should be used with extreme caution.

-

Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be conducted in a properly rated and shielded high-pressure vessel.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of 2,3,5-Trifluorobenzylamine is a critical process for the advancement of various research and development projects in the pharmaceutical and agrochemical industries. This guide has detailed two of the most effective and practical synthetic routes: the reduction of 2,3,5-trifluorobenzonitrile and the reductive amination of 2,3,5-trifluorobenzaldehyde. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently select and execute the most suitable synthetic strategy for their specific needs. The provided protocols offer a solid foundation for the successful synthesis and purification of this important fluorinated building block.

References

- Vertex AI Search. (n.d.). 2,3,5-TRIFLUOROBENZONITRILE.

- Google Patents. (n.d.). CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine.

- Benchchem. (n.d.). 2,3,5-Trifluorobenzonitrile | 241154-09-6.

- PubChem. (n.d.). 2,3,5-Trifluorobenzaldehyde | C7H3F3O | CID 2776950.

- Santa Cruz Biotechnology. (n.d.). 2,3,5-Trifluorobenzaldehyde | CAS 126202-23-1.

- Green Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2,3,5-Trifluorobenzaldehyde | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

(2,3,5-Trifluorophenyl)methanamine IUPAC name

An In-depth Technical Guide to (2,3,5-Trifluorophenyl)methanamine

Abstract

This compound, also known as 2,3,5-trifluorobenzylamine, is a critical fluorinated building block in modern medicinal chemistry and organic synthesis. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties that significantly influence the molecule's reactivity, basicity, lipophilicity, and metabolic stability. These characteristics make it a valuable precursor for the synthesis of complex pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, chemical reactivity, and applications, with a focus on insights relevant to drug development professionals.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to all scientific work. This compound is systematically named according to IUPAC conventions, which provides a clear and universally understood descriptor of its molecular architecture.

The IUPAC name for the compound is This compound [1]. It is also commonly referred to by its semi-systematic name, 2,3,5-Trifluorobenzylamine [1]. The Chemical Abstracts Service (CAS) has assigned the number 244022-72-8 for its unique identification in scientific literature and databases[1].

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Common Name | 2,3,5-Trifluorobenzylamine | PubChem[1] |

| CAS Number | 244022-72-8 | PubChem[1] |

| Molecular Formula | C₇H₆F₃N | PubChem[1] |

| Molecular Weight | 161.12 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1CN)F)F)F | PubChem[1] |

| InChI Key | VBSZVHOYRNCVSA-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Safety Profile

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for the 2,3,5-isomer is not consolidated in a single source, key properties can be compiled from supplier data and compared with related isomers.

| Property | Value (2,3,5-isomer) | Notes and Isomer Comparison |

| Boiling Point | 73°C @ 3 mmHg[2] | The boiling point for the 2,4,6-isomer is reported as 165°C at 760 mmHg[3][4]. |

| Density | Data not available | The density for the 2,4,5-isomer is 1.320 g/cm³[5]. The 2,4,6-isomer also has a reported density of 1.320 g/cm³[3]. |

| Melting Point | Data not available | The 2,4,5-isomer has a reported melting point of 274-275°C, likely for a salt form[5]. The free base of the 2,4,6-isomer is a liquid at room temperature. |

| Solubility | Air Sensitive[2] | The 2,4,6-isomer is slightly soluble in water (1.2 g/L at 25°C)[3][6]. Fluorinated amines are generally soluble in organic solvents like methanol, DMSO, and dichloromethane. |

Safety and Handling

This compound is classified as a corrosive substance. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

GHS Pictogram: GHS05 (Corrosion)[1]

-

Signal Word: Danger [1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage[1].

-

Storage: Store in a cool, dry place under an inert atmosphere, as the compound is noted to be air-sensitive[2].

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be achieved through several reliable routes, primarily involving the reduction of a nitrogen-containing functional group at the benzylic position. The choice of starting material—typically 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzonitrile—dictates the specific reagents and conditions.

Route A: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

This is a highly efficient and common method for synthesizing benzylamines. The process involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an exemplary reagent for this one-pot transformation because it is mild and selectively reduces the imine in the presence of the unreacted aldehyde[7][8].

Sources

- 1. This compound | C7H6F3N | CID 3325139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. lookchem.com [lookchem.com]

- 4. (2,4,6-Trifluorophenyl)methanamine | 214759-21-4 [sigmaaldrich.com]

- 5. 2,4,5-Trifluorobenzylamine | C7H6F3N - BuyersGuideChem [buyersguidechem.com]

- 6. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Spectral Data Deconstructed: A Technical Guide to (2,3,5-Trifluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of (2,3,5-Trifluorophenyl)methanamine in Modern Drug Discovery

This compound, a fluorinated benzylamine derivative, represents a key structural motif in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough characterization of this compound is paramount for its effective utilization in drug design and development. This guide provides an in-depth analysis of the spectral data of this compound, offering a foundational understanding for researchers engaged in the synthesis, identification, and application of fluorinated pharmacophores. The molecular structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For fluorinated compounds like this compound, both ¹H and ¹³C NMR are crucial, with the added dimension of ¹⁹F NMR for direct observation of the fluorine atoms.[1][2]

1.1: ¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is typically recorded on a 400 MHz or higher field spectrometer.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) protons.

-

Aromatic Region (δ 6.8-7.5 ppm): The two aromatic protons will appear in this region, significantly influenced by the electron-withdrawing effects of the three fluorine atoms.[3][4] Their chemical shifts will be downfield compared to benzene (δ 7.34 ppm). The coupling of these protons to each other and to the fluorine atoms will result in complex splitting patterns (multiplets).

-

Methylene Protons (-CH₂-): The protons of the aminomethyl group are expected to appear as a singlet or a narrowly split multiplet in the range of δ 3.8-4.2 ppm.[5][6][7] Their proximity to the aromatic ring and the nitrogen atom causes a downfield shift.

-

Amine Protons (-NH₂-): The two protons of the primary amine group will typically appear as a broad singlet between δ 1.0-4.0 ppm.[7][8] The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The addition of D₂O will cause the -NH₂ signal to disappear, confirming its assignment.[8]

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| Methylene (-CH₂-) | 3.8 - 4.2 | Singlet or narrow multiplet |

| Amine (-NH₂-) | 1.0 - 4.0 | Broad Singlet |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

1.2: ¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will display signals for the six aromatic carbons and the one aliphatic carbon of the methylene group. The chemical shifts are significantly influenced by the attached fluorine atoms, which cause large C-F coupling constants.[9]

-

Aromatic Carbons (δ 100-165 ppm): The six aromatic carbons will resonate in this region. The carbons directly bonded to fluorine (C2, C3, and C5) will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets in a fluorine-coupled spectrum.[9][10] The other aromatic carbons will show smaller, longer-range C-F couplings.

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the range of δ 40-50 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected ¹JCF (Hz) |

| C-F | 150 - 165 | 240 - 260 |

| Aromatic C-H/C-C | 100 - 130 | - |

| Methylene (-CH₂-) | 40 - 50 | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

1.3: ¹⁹F NMR Spectroscopy

Experimental Protocol:

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[1] The spectrum can be acquired on a multinuclear NMR spectrometer, often using the same sample. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0.00 ppm).

Interpretation of the ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) provide unambiguous information about the substitution pattern.[11][12]

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Experimental Protocol:

A common technique for analyzing benzylamines is Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS). A dilute solution of the sample is infused into the ESI source, where it is ionized, typically forming the protonated molecule [M+H]⁺. The precursor ion is then selected and fragmented in the collision cell to generate a product ion spectrum.

Interpretation of the Mass Spectrum:

The molecular formula of this compound is C₇H₆F₃N, with a monoisotopic mass of 161.05 Da.[13]

-

Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 162.05.

-

Fragmentation Pattern: The fragmentation of protonated benzylamines is well-documented.[14][15][16][17] A primary fragmentation pathway involves the loss of ammonia (NH₃), leading to the formation of a stable trifluorobenzyl cation.

Figure 3: Proposed primary fragmentation pathway for protonated this compound.

| Ion | m/z (Expected) | Identity |

| [M+H]⁺ | 162.05 | Protonated Molecule |

| [M+H-NH₃]⁺ | 145.03 | Trifluorobenzyl cation |

Table 3: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound.

Part 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying functional groups.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed on a salt plate (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and methylene group, C-N bonds, and C-F bonds.

-

N-H Stretching: Primary amines exhibit two characteristic bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[18][19][20]

-

N-H Bending: A medium to strong absorption band is expected between 1580-1650 cm⁻¹ due to the N-H bending (scissoring) vibration of the primary amine.[18][20]

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1250-1335 cm⁻¹ region.[18][20]

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands appear in the 1450-1600 cm⁻¹ range.

-

C-F Stretching: The C-F stretching vibrations of fluorinated aromatic compounds give rise to strong absorption bands in the 1100-1400 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| N-H Bend | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1335 | Strong |

| C-F Stretch | 1100 - 1400 | Strong |

Table 4: Predicted Infrared Absorption Bands for this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a robust framework for its unambiguous identification and characterization. The predicted spectral data, grounded in established principles of spectroscopy and the known effects of fluoro and amino substituents, offer a valuable reference for researchers in drug development and related scientific fields. This guide underscores the importance of a multi-technique approach to structural elucidation, ensuring the scientific integrity of data and facilitating the advancement of medicinal chemistry.

References

- Audisio, D. et al. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 44(6), 899-908.

- Drakopoulos, A. & Vouros, P. (2003). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 14(7), 743-753.

- Flammang, R. et al. (2003). Fragmentation mechanisms of protonated benzylamines.

- ResearchGate. (2021). Fragmentation Mechanisms of Protonated Benzylamines.

- ResearchGate. (2021).

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Supporting Inform

- ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 13C NMR spectrum.

- University of Colorado Boulder. (n.d.). IR: amines.

- Dhingra, M. M. & Khetrapal, C. L. (1969). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 17(3), 331-336.

- Illinois State University. (2015). Infrared Spectroscopy.

- Supporting Inform

- SpectraBase. (n.d.). Fluorobenzene - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). Fluorobenzene - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). This compound.

- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Celik, M. et al. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Analytical and Bioanalytical Chemistry, 412(23), 5823-5836.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- PubChemLite. (n.d.). This compound (C7H6F3N).

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry.

- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.

- BenchChem. (2025).

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- ChemScene. (n.d.). (2,4,6-Trifluorophenyl)methanamine.

- YouTube. (2020).

- Sigma-Aldrich. (n.d.). (2,4,6-Trifluorophenyl)methanamine.

- Supporting Inform

- Analytical Methods (RSC Publishing). (2018).

- Journal of Analytical Toxicology. (2014). quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). (2,4,6-Trifluorophenyl)methanamine.

- PubChem. (n.d.). 2,4,6-Trifluorobenzylamine.

- BLD Pharm. (n.d.). (2,4,6-Trifluorophenyl)methanamine.

- LGC Standards. (n.d.). 2,4,6-Trifluorobenzylamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]

- 11. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. This compound | C7H6F3N | CID 3325139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 20. wikieducator.org [wikieducator.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of (2,3,5-Trifluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of (2,3,5-Trifluorophenyl)methanamine and the Power of ¹H NMR

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, precise structural characterization of fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for the unambiguous determination of molecular structure. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, offering a deep dive into the chemical principles that govern its spectral features.

Theoretical ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons. The chemical shifts and splitting patterns of these signals are governed by the electron-withdrawing effects of the fluorine substituents and the spin-spin coupling interactions between neighboring protons and fluorine atoms.

Aromatic Region (δ 6.5-7.5 ppm)

The trifluorinated phenyl ring of this compound contains two aromatic protons, H-4 and H-6. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct multiplets in the aromatic region of the spectrum.

-

H-4: This proton is situated between two fluorine atoms at positions 3 and 5. The strong electron-withdrawing nature of the fluorine atoms will deshield H-4, shifting its resonance downfield. Furthermore, H-4 will be split by the adjacent fluorine atoms and the meta-coupled H-6 proton. The coupling to the ortho-fluorine at C-3 and the para-fluorine at C-5 will result in a complex multiplet. The expected multiplicity is a doublet of doublets of doublets (ddd).

-

H-6: This proton is adjacent to the fluorine atom at C-5 and the methanamine group at C-1. It will also be deshielded, though likely to a lesser extent than H-4. H-6 will be coupled to the ortho-fluorine at C-5 and the meta-coupled H-4 proton, resulting in a doublet of doublets (dd).

The coupling constants between protons and fluorine atoms (JHF) are a key feature of the spectrum. Generally, the magnitude of JHF decreases with the number of bonds separating the nuclei. Typical ranges for proton-fluorine coupling constants in aromatic systems are:

-

³JHF (ortho): 6-10 Hz

-

⁴JHF (meta): 0-3 Hz

-

⁵JHF (para): 0-3 Hz

Benzylic Methylene Protons (-CH₂NH₂) (δ ~3.9 ppm)

The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. However, long-range coupling to the ortho-fluorine at C-2 is possible, which could lead to a broadening of the singlet or its resolution into a small doublet. The electron-withdrawing nature of the trifluorophenyl ring will cause a downfield shift of this signal compared to unsubstituted benzylamine.

Amine Protons (-NH₂) (δ ~1.6 ppm)

The two amine protons are also chemically equivalent and are expected to give rise to a broad singlet. The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, the coupling between the amine protons and the methylene protons is not observed due to rapid proton exchange.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.4 | ddd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 1-2 Hz |

| H-6 | 6.8 - 7.2 | dd | ³JHF ≈ 6-8 Hz, ⁴JHH ≈ 2-3 Hz |

| -CH₂NH₂ | ~3.9 | s (or br d) | ⁴JHF ≈ 0-2 Hz |

| -NH₂ | ~1.6 | br s | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the amine protons.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and match the probe for the ¹H frequency.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- Apply a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure quantitative integration.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption lineshapes.

- Perform a baseline correction to ensure a flat baseline.

- Integrate the signals to determine the relative number of protons for each resonance.

- Reference the chemical shifts to the internal standard (TMS).

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay between electronic effects and spin-spin coupling is crucial for its accurate interpretation. This guide provides a detailed theoretical framework for predicting and analyzing the spectrum, which is an essential skill for chemists working with fluorinated molecules. The experimental protocol outlined here serves as a practical guide for obtaining high-quality data, which is the foundation of any reliable structural elucidation.

References

-

ChemicalBook: 2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR spectrum. This entry, while for a different molecule, provides an example of spectral data for a similarly substituted benzene ring, which can be used for comparative purposes. Link

-

Chemistry LibreTexts: Predicting a 1H-NMR Spectrum From The Structure. This resource offers a foundational guide to predicting ¹H-NMR spectra, which is relevant to the theoretical analysis in this guide. Link

-

ResearchGate: Coupling of Protons with Fluorine Page. This article discusses the strong coupling between hydrogen and fluorine, providing typical coupling constant values which are essential for predicting the splitting patterns in the spectrum of the target molecule. Link

-

Alfa Chemistry: 19F Coupling Constants Table. This table provides a comprehensive overview of typical ¹⁹F coupling constants with other nuclei, including ¹H, which is crucial for the theoretical prediction of the spectrum. Link

-

Royal Society of Chemistry: Electronic Supplementary Information. This document provides examples of ¹H NMR data for various aromatic compounds, which can be used as a reference for chemical shift ranges. Link

-

PubChem: 2,4,6-Trifluorobenzylamine. While an isomer of the target molecule, the information on this compound in PubChem can be useful for understanding the general properties of trifluorobenzylamines. Link

-

Royal Society of Chemistry: Supplementary Information for. This document provides general experimental details for NMR spectroscopy, which are relevant to the protocol described in this guide. Link

-

ChemicalBook: Fluorobenzene(462-06-6) 1H NMR spectrum. The spectrum of fluorobenzene is a fundamental example of H-F coupling in an aromatic system. Link

-

ScienceDirect: Proton and fluorine N.M.R. spectra of fluorobenzene. This article provides a detailed analysis of the ¹H and ¹⁹F NMR spectra of fluorobenzene, offering insights into the complexities of H-F coupling. Link

-

MDPI: Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. This research article delves into the intricacies of long-range H-F coupling, providing advanced insights that are relevant to a deep understanding of the topic. Link

In-Depth Technical Guide: 13C NMR Analysis of (2,3,5-Trifluorophenyl)methanamine

Introduction

(2,3,5-Trifluorophenyl)methanamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, unambiguous structural elucidation of such compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose. This guide provides an in-depth technical overview of the principles and practical aspects of acquiring and interpreting the 13C NMR spectrum of this compound. We will delve into the complexities arising from carbon-fluorine (C-F) coupling and provide a systematic approach to spectral assignment, aimed at researchers, scientists, and drug development professionals.

Theoretical Framework: The Influence of Fluorine on 13C NMR Spectra

The 13C NMR spectrum of a fluorinated organic compound is fundamentally shaped by two key phenomena: the inductive effects of the fluorine substituents on carbon chemical shifts and the through-bond scalar coupling between 19F and 13C nuclei.

Chemical Shift Considerations

Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly influences the electron density around adjacent carbon atoms. In aromatic systems, this effect is complex, involving both through-bond inductive effects and through-space effects. Generally, a carbon atom directly bonded to a fluorine atom (ipso-carbon) will experience a substantial downfield shift (deshielding) in its 13C NMR resonance. The magnitude of this shift is typically in the range of 30-40 ppm relative to the corresponding carbon in the non-fluorinated analogue. The effect on ortho, meta, and para carbons is more nuanced and is influenced by a combination of inductive and resonance effects.

The Critical Role of Carbon-Fluorine (C-F) Coupling

A defining feature of the 13C NMR spectra of organofluorine compounds is the presence of spin-spin coupling between the 13C and 19F nuclei.[1] Since 19F has a nuclear spin (I) of ½ and is 100% naturally abundant, its coupling to 13C nuclei is readily observed. This coupling provides invaluable structural information, as the magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the coupled nuclei.

-

One-bond coupling (¹JCF): This is the largest of the C-F coupling constants, typically ranging from -160 to -350 Hz. The carbon signal for a C-F bond will appear as a doublet.

-

Two-bond coupling (²JCF): Coupling between a carbon and a fluorine atom separated by two bonds is also significant, with typical values in the range of 15-30 Hz. This results in a triplet if the carbon is coupled to two equivalent fluorine atoms or a doublet of doublets if coupled to two non-equivalent fluorine atoms.

-

Three-bond coupling (³JCF): This coupling is generally smaller than ²JCF, with values typically between 5 and 15 Hz.

-

Long-range coupling (⁴JCF and beyond): Couplings over more than three bonds are also frequently observed in aromatic systems and are typically in the range of 1-5 Hz.[2]

The presence of multiple fluorine atoms, as in this compound, leads to complex splitting patterns that, while challenging to interpret, provide a rich source of data for unambiguous structural confirmation. Standard proton-decoupled 13C NMR spectra for compounds containing both fluorine and protons can be quite complex and difficult to interpret due to these strong and long-range fluorine-carbon couplings.[1]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the key steps for obtaining a high-quality 13C NMR spectrum of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility and chemical exchange properties of the amine protons). Chloroform-d (CDCl₃) is a common choice for general organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolving fine coupling patterns.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range for both aromatic and aliphatic carbons.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum. If using CDCl₃, the solvent peak at 77.16 ppm can be used as an internal reference.

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Spectral Analysis and Interpretation of this compound

The 13C NMR spectrum of this compound is expected to show seven distinct carbon signals: six for the aromatic ring and one for the benzylic methylene (-CH₂-) group. The asymmetry of the substitution pattern means that all six aromatic carbons are chemically non-equivalent.[3][4]

Predicted Chemical Shifts and C-F Coupling Patterns

The following table summarizes the predicted chemical shifts and the expected splitting patterns due to C-F coupling for each carbon atom in this compound. The chemical shifts are estimated based on the known effects of fluorine and aminomethyl substituents on the benzene ring.[5] The coupling constants are typical values for fluorinated aromatic compounds.[6]

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| C1 | ~130-135 | Doublet of Doublets | ³J(C1-F2) ≈ 5-10, ⁵J(C1-F5) ≈ 1-3 |

| C2 | ~150-155 | Doublet of Doublets | ¹J(C2-F2) ≈ 240-260, ²J(C2-F3) ≈ 20-25 |

| C3 | ~145-150 | Doublet of Doublets | ¹J(C3-F3) ≈ 240-260, ²J(C3-F2) ≈ 20-25 |

| C4 | ~115-120 | Doublet of Doublets | ³J(C4-F3) ≈ 5-10, ³J(C4-F5) ≈ 5-10 |

| C5 | ~155-160 | Doublet of Doublets | ¹J(C5-F5) ≈ 240-260, ⁴J(C5-F2) ≈ 1-3 |

| C6 | ~110-115 | Doublet of Doublets | ²J(C6-F5) ≈ 20-25, ⁴J(C6-F3) ≈ 1-3 |

| -CH₂- | ~40-45 | Triplet | ⁴J(CH₂-F2,F6) ≈ 1-3 |

Visualizing C-F Coupling Relationships

The following diagram, generated using Graphviz, illustrates the key through-bond C-F coupling interactions in this compound.

Caption: C-F J-coupling in this compound.

Conclusion